Methyl 5-acetamidofuran-2-carboxylate

描述

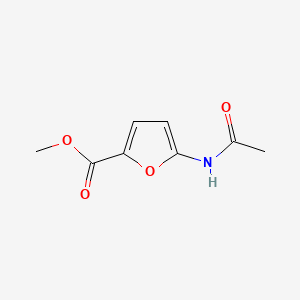

Methyl 5-acetamidofuran-2-carboxylate: is an organic compound with the molecular formula C8H9NO4 It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of an acetamido group and a carboxylate ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetamidofuran-2-carboxylate typically involves the acylation of furan derivatives. One common method is the cross-ketonization of methyl 2-furoate with acetic acid in the presence of a catalyst such as zirconium dioxide. This reaction is carried out under continuous-flow, gas-phase conditions at a temperature of around 350°C, achieving high selectivity and conversion rates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biomass-derived precursors such as furfural. The process includes the dehydration of biomass to produce furfural, followed by further chemical transformations to introduce the acetamido and carboxylate ester groups. This approach leverages renewable resources and aligns with green chemistry principles .

化学反应分析

Types of Reactions

Methyl 5-acetamidofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

科学研究应用

Methyl 5-acetamidofuran-2-carboxylate is a chemical compound with the molecular formula . It has a role in various chemical syntheses, particularly in creating complex heteroaromatic molecules .

Structural and Chemical Information

This compound has the following structural characteristics :

- Molecular Formula:

- SMILES Notation: CC(=O)NC1=CC=C(O1)C(=O)OC

- InChI: InChI=1S/C8H9NO4/c1-5(10)9-7-4-3-6(13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10)

- InChIKey: QNNUFCFGWWVMMX-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross sections for this compound with different adducts are :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 184.06044 | 137.8 |

| $$M+Na]+ | 206.04238 | 146.9 |

| $$M+NH4]+ | 201.08698 | 144.1 |

| $$M+K]+ | 222.01632 | 145.8 |

| $$M-H]- | 182.04588 | 138.8 |

| $$M+Na-2H]- | 204.02783 | 141.0 |

| $$M]+ | 183.05261 | 138.9 |

| $$M]- | 183.05371 | 138.9 |

Synthesis and Chemical Reactions

This compound is used as a starting material in synthesizing various complex molecules. For example, it is involved in the synthesis of Methyl 4-acetamido-5-formylfuran-2-carboxylate .

Synthesis of Methyl 4-acetamido-5-formylfuran-2-carboxylate

Methyl 4-acetamido-5-formylfuran-2-carboxylate is synthesized using this compound as a precursor :

- Reaction : M4A2C (366 mg, 2.0 mmol) is reacted with phosphoryl chloride (0.28 mL, 3.0 mmol) in dry dimethylformamide (2.0 mL).

- Conditions : The reaction mixture is warmed to room temperature and stirred for 3 hours. Water (10 mL) is added at 0 °C, and the mixture is stirred for another 10 minutes.

- Workup : The aqueous phase is neutralized with and extracted with ethyl acetate (3 × 30 mL), dried with anhydrous , filtered, and concentrated in vacuo.

- Purification : The residue is purified by flash chromatography on silica gel, eluting with ethyl acetate-light petroleum (1:1) to obtain the title compound (262 mg, 1.2 mmol, 62%) as a yellow solid .

Synthesis of Methyl 4-Amino-5-cyanofuran-2-carboxylate

This compound is also utilized in the synthesis of Methyl 4-Amino-5-cyanofuran-2-carboxylate :

- Reaction : React Methyl 4-Acetamido-5-$$(hydroxyimino)methyl]furan-2-carboxylate (62 mg, 0.30 mmol) in dry methanol (3 mL) at 0 °C, with hydrochloric acid (4 M in dioxane, 0.2 mL).

- Conditions : The solution is stirred at 40 °C for 6 hours.

- Workup : The reaction mixture is neutralised with solid at 0 °C, followed by the addition of ethyl acetate (15 mL) and water (15 mL). The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 × 15 mL).

- Purification : The combined organic phases are dried over , filtered, and concentrated in vacuo. The crude mixture is purified by flash chromatography on silica gel, eluting with ethyl acetate-light petroleum (1:1) to obtain the title compound (43 mg, 0.26 mmol, 86%) as a yellow solid .

作用机制

The mechanism of action of Methyl 5-acetamidofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are subjects of ongoing research .

相似化合物的比较

Similar Compounds

- Methyl furan-2-carboxylate

- Dimethyl furan-2,5-dicarboxylate

- 2,5-Furandicarboxylic acid

Uniqueness

Methyl 5-acetamidofuran-2-carboxylate is unique due to the presence of both an acetamido group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity compared to other furan derivatives. Its specific structural features make it a valuable compound for various synthetic and research applications .

生物活性

Methyl 5-acetamidofuran-2-carboxylate (C8H9NO4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound features a furan ring, which is a common structural motif in many biologically active compounds. The compound's structure can be represented as follows:

- Molecular Formula : C8H9NO4

- Molecular Weight : 185.16 g/mol

- Functional Groups : Acetamido and carboxyl groups attached to a furan ring.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with acetic anhydride or acetyl chloride in the presence of a base. The following general reaction outline illustrates the synthetic pathway:

- Starting Material : Furan-2-carboxylic acid.

- Reagents : Acetic anhydride, base (e.g., pyridine).

- Reaction Conditions : Stirring at room temperature followed by purification through column chromatography.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and Vero (non-cancerous).

- Methodology : MTT assay was employed to assess cell viability.

- Findings : The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth in HeLa cells at concentrations as low as 62.37 µg/mL .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

- Microbial Strains Tested : Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 250 µg/mL against certain pathogenic bacteria, indicating moderate antibacterial activity .

Case Studies

- Study on Anticancer Properties :

- Antimicrobial Evaluation :

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-acetamidofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves functionalization of the furan ring. For example, acetylation of a precursor like 5-aminofuran-2-carboxylic acid methyl ester under anhydrous conditions using acetic anhydride and a catalyst (e.g., H₂SO₄). Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect yield. Monitor progress via TLC or HPLC .

- Key Considerations : Optimize stoichiometry of acetylating agents to minimize side reactions (e.g., over-acetylation). Purity of intermediates should be confirmed via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Tools :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., acetamido group at C5, methyl ester at C2).

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and acetamide groups).

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 183.1 for C₈H₉NO₄) and rule out impurities .

Q. What are the stability profiles of this compound under varying storage conditions?

- Guidelines : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester group. Stability tests in solvents (e.g., DMSO, ethanol) show degradation >48 hours at room temperature. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Case Study : Discrepancies in NMR chemical shifts may arise from tautomerism or solvent effects. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. For ambiguous peaks, employ 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .

- Orthogonal Validation : Cross-validate with computational methods (DFT calculations for predicted shifts) .

Q. What strategies optimize regioselective modifications of the furan ring in this compound?

- Experimental Design :

- Electrophilic Substitution : Direct acetamido or ester groups to activate/deactivate specific positions. For example, nitration at C3/C4 requires careful control of nitrating agent (HNO₃/H₂SO₄) concentration.

- Protecting Groups : Temporarily block the acetamido group (e.g., using Boc) to enable selective functionalization at C5 .

Q. How can researchers reconcile discrepancies in reported biological activity data for structurally analogous compounds?

- Data Analysis : Compare this compound with analogs like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid. Variations in bioactivity (e.g., antimicrobial potency) may arise from differences in lipophilicity (logP) or hydrogen-bonding capacity. Use QSAR models to correlate structural features (e.g., substituent electronegativity) with activity .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Insights : The acetamido group can act as a directing group in palladium-catalyzed couplings. Steric hindrance from the methyl ester may slow transmetallation steps. Optimize ligand choice (e.g., SPhos vs. XPhos) and base (K₂CO₃ vs. CsF) to enhance yields .

Q. Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

属性

IUPAC Name |

methyl 5-acetamidofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5(10)9-7-4-3-6(13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNUFCFGWWVMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185151 | |

| Record name | Acetamide, N-(2-methoxycarbonylfuryl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31230-24-7 | |

| Record name | Acetamide, N-(2-methoxycarbonylfuryl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-methoxycarbonylfuryl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。